molecular formula C11H16ClN3O B1492182 2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 1289216-88-1

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1492182
M. Wt: 241.72 g/mol
InChI Key: NEYPNGCIELMUFX-UHFFFAOYSA-N
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Description

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol, also known as 6-chloro-4-piperidin-4-ylpyrimidin-2-ol (CPCP), is an organic compound that is widely used in scientific research due to its unique properties. It is a colorless solid that is soluble in water and has a melting point of 135-136 °C. CPCP is a useful synthetic intermediate in the synthesis of a variety of organic compounds and has been used as a starting material for the synthesis of many pharmaceuticals. In addition, CPCP has been used in the synthesis of biologically active compounds such as peptides, nucleosides, and other small molecules.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Versatile Building Blocks : Pyrimidine and piperidine derivatives, such as "2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol," serve as versatile intermediates in organic synthesis. They are crucial for the development of diverse heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Rashid et al., 2021).

  • Synthesis of Heterocyclic Compounds : The structural components of the compound enable it to participate in reactions leading to novel heterocyclic frameworks. These frameworks are often explored for their potential therapeutic applications, including the synthesis of pyrimidine derivatives that show promise in anticancer research (Kaur et al., 2014).

  • Optoelectronic Material Development : Incorporation of pyrimidine units into π-extended conjugated systems, similar to the structural motifs present in "2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol," is valuable for creating novel optoelectronic materials. Such materials find applications in organic light-emitting diodes (OLEDs) and solar cells, showcasing the compound's utility beyond pharmaceuticals (Lipunova et al., 2018).

Pharmacological Potential

  • Catalysts in Synthesis : The compound's structural framework is instrumental in catalyzing reactions for synthesizing pyrimidine scaffolds. These scaffolds are explored for their hepatoprotective and nephroprotective activities, highlighting the compound's significance in developing treatments for liver and kidney-related disorders (Parmar et al., 2023).

  • Enaminone-Based Research : Enaminones derived from similar structures are recognized for their role in synthesizing a variety of biologically active heterocycles. This underscores the compound's relevance in generating pharmacologically active molecules, particularly those with anticonvulsant properties (Negri et al., 2004).

properties

IUPAC Name

2-[1-(6-chloropyrimidin-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-10-7-11(14-8-13-10)15-4-1-9(2-5-15)3-6-16/h7-9,16H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYPNGCIELMUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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